Acetamide, N-((((4-methylphenyl)sulfonyl)amino)carbonyl)-2,2,2-trichloro-
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Overview
Description
Acetamide, N-((((4-methylphenyl)sulfonyl)amino)carbonyl)-2,2,2-trichloro- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trichloromethyl group, a sulfonyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((((4-methylphenyl)sulfonyl)amino)carbonyl)-2,2,2-trichloro- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with trichloroacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-((((4-methylphenyl)sulfonyl)amino)carbonyl)-2,2,2-trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Acetamide, N-((((4-methylphenyl)sulfonyl)amino)carbonyl)-2,2,2-trichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Acetamide, N-((((4-methylphenyl)sulfonyl)amino)carbonyl)-2,2,2-trichloro- involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar acetamide structure but with different substituents, leading to distinct chemical properties and applications.
Indole-sulfonamide: This compound shares the sulfonamide group but has an indole ring, making it useful in different pharmacological contexts.
Uniqueness
Acetamide, N-((((4-methylphenyl)sulfonyl)amino)carbonyl)-2,2,2-trichloro- is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. Its versatility in chemical reactions and applications sets it apart from other similar compounds.
Properties
CAS No. |
123199-94-0 |
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Molecular Formula |
C10H9Cl3N2O4S |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[(4-methylphenyl)sulfonylcarbamoyl]acetamide |
InChI |
InChI=1S/C10H9Cl3N2O4S/c1-6-2-4-7(5-3-6)20(18,19)15-9(17)14-8(16)10(11,12)13/h2-5H,1H3,(H2,14,15,16,17) |
InChI Key |
LRMLKMTZWHAJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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